molecular formula C5H11NO2 B1311511 Methyl (3S)-3-aminobutanoate CAS No. 83509-89-1

Methyl (3S)-3-aminobutanoate

Cat. No. B1311511
CAS RN: 83509-89-1
M. Wt: 117.15 g/mol
InChI Key: SJQZRROQIBFBPS-BYPYZUCNSA-N
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Description

Methyl (3S)-3-aminobutanoate, also known as 3-aminobutanoic acid, is an organic compound and an alpha-amino acid. It is an important component of many proteins and enzymes, and has numerous applications in the biochemistry and medical fields.

Scientific Research Applications

Enzymatic Resolution and Synthesis

Methyl (3S)-3-aminobutanoate plays a crucial role in enzymatic resolutions and syntheses. For instance, its enzymatic resolution through transesterifications catalyzed by lipase B from Candida antarctica (Cal-B) has been reported to proceed with high conversion and yield optically pure enantiomers, demonstrating its significance in producing optically active compounds (Escalante, 2008).

Biological Activity Screening

Methyl (3S)-3-aminobutanoate derivatives have been synthesized and screened for cytotoxicity, anti-inflammatory, and antibacterial activities. Despite showing a low level of cytotoxicity and absence of significant antibacterial and anti-inflammatory activities, these derivatives' properties might be beneficial for their incorporation in prodrugs, indicating a potential in pharmaceutical development (Yancheva et al., 2015).

Anticancer Drug Synthesis

It has been utilized in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which have been characterized and tested against various human tumor cell lines, showing significant cytotoxic effects. This highlights its utility in the development of novel anticancer agents (Basu Baul et al., 2009).

Pentanol Isomer Production in Bioengineering

In bioengineering, methyl (3S)-3-aminobutanoate is part of pathways to produce pentanol isomers, which are potential biofuels. This application showcases the chemical's role in renewable energy and biotechnological advancements (Cann & Liao, 2009).

properties

IUPAC Name

methyl (3S)-3-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQZRROQIBFBPS-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429332
Record name Methyl (3S)-3-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3S)-3-aminobutanoate

CAS RN

83509-89-1
Record name Methyl (3S)-3-aminobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83509-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3S)-3-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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